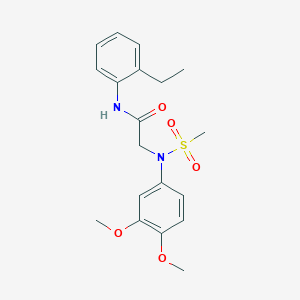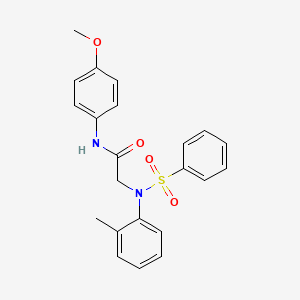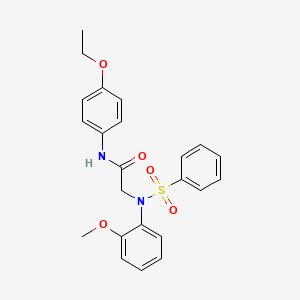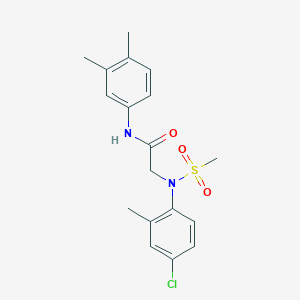
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMEMSO, is a chemical compound that has been extensively studied for its potential in scientific research. DMEMSO belongs to the class of glycine receptor antagonists and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine receptor antagonist by binding to the glycine receptor and blocking the binding of glycine. This results in a decrease in the activity of the glycine receptor and a subsequent decrease in the inhibitory neurotransmission mediated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. This compound has also been shown to have analgesic effects, as well as anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It has a high degree of purity and stability, which makes it suitable for use in a wide range of experimental conditions. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, this compound has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research involving N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of new glycine receptor antagonists that have improved efficacy and safety profiles. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of pain and inflammation. Finally, research is needed to further elucidate the mechanism of action of this compound and its effects on glycine receptor activity.
Applications De Recherche Scientifique
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential in scientific research. It has been shown to have a wide range of applications in the field of neuroscience, particularly in the study of glycine receptors. This compound has been used to investigate the role of glycine receptors in the central nervous system and has been shown to modulate the activity of these receptors.
Propriétés
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-14-8-6-7-9-16(14)20-19(22)13-21(27(4,23)24)15-10-11-17(25-2)18(12-15)26-3/h6-12H,5,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYSFTOVNCHZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567447.png)






![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567517.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567522.png)

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B3567535.png)



